Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-bis(phenylmethoxy)-5-prop-1-en-2-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O4/c1-18(2)21-14-22(25(26)27-3)24(29-17-20-12-8-5-9-13-20)15-23(21)28-16-19-10-6-4-7-11-19/h4-15H,1,16-17H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERQOIXKIUJGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxybenzoic acid and benzyl bromide.
Protection of Hydroxyl Groups: The hydroxyl groups on the 2,4-dihydroxybenzoic acid are protected using benzyl bromide in the presence of a base such as potassium carbonate, resulting in the formation of 2,4-bis-benzyloxybenzoic acid.
Esterification: The carboxylic acid group of 2,4-bis-benzyloxybenzoic acid is then esterified using methanol and a catalyst such as sulfuric acid to form Methyl 2,4-bis-benzyloxybenzoate.
Introduction of Isopropenyl Group: Finally, the isopropenyl group is introduced through a Friedel-Crafts alkylation reaction using isopropenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chemical Reactions Analysis
Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate undergoes various chemical reactions, including:
Oxidation: The isopropenyl group can be oxidized to form a corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups using hydrogenation in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions include ketones, alcohols, and substituted benzoates.
Scientific Research Applications
Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical studies to investigate the interactions of benzyloxy and isopropenyl groups with biological molecules.
Medicine: Although not used directly as a drug, it serves as a reference compound in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the isopropenyl group can undergo electrophilic addition reactions. These interactions and reactions can influence the compound’s reactivity and its ability to interact with other molecules in biological and chemical systems .
Comparison with Similar Compounds
Research Findings and Gaps
- Data Limitations : Exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, necessitating experimental validation.
- Biological Potential: Benzyloxy groups may confer metabolic stability, but this remains untested compared to hydroxylated analogs with documented bioactivity .
Biological Activity
Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article aims to summarize the available data on its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Two benzyloxy groups : These groups enhance lipophilicity and may influence the compound's interaction with biological membranes.
- Isopropenyl group : This moiety can participate in various chemical reactions, potentially leading to the formation of more reactive species.
The compound's chemical formula is with a molecular weight of approximately 342.4 g/mol .
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation at micromolar concentrations.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.1 | Induction of apoptosis |
| MDA-MB-231 | 4.5 | Cell cycle arrest |
| HCT116 | 5.3 | Inhibition of HSP90 |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of HSP90 : The compound acts as an inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein involved in the stabilization and function of several oncogenic proteins. By inhibiting HSP90, the compound promotes the degradation of client proteins such as AKT and ERK, which are crucial for cancer cell survival .
- Induction of Oxidative Stress : The presence of reactive oxygen species (ROS) may be induced by the compound, leading to oxidative stress that contributes to apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have indicated that this compound can cause cell cycle arrest in the G1 phase, preventing further progression and proliferation of cancer cells .
Antioxidant Activity
In addition to its antiproliferative properties, this compound has shown antioxidant activity in various assays. This dual action may provide a protective effect against oxidative damage in normal cells while selectively targeting cancer cells.
Case Studies
Several case studies have documented the effects of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 3.1 µM. The mechanism was linked to increased apoptosis markers such as cleaved caspase-3 and PARP .
- Research on MDA-MB-231 Cells : Another investigation reported that this compound significantly inhibited migration and invasion capabilities in aggressive breast cancer cells, suggesting potential applications in metastasis prevention .
Q & A
Q. What are the optimal synthetic routes for Methyl 2,4-bis-benzyloxy-5-isopropenylbenzoate?
- Methodological Answer : The synthesis typically involves sequential benzylation and esterification steps. For example:
-
Step 1 : Protect hydroxyl groups on a precursor (e.g., methyl 2,4-dihydroxybenzoate) using benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce benzyloxy groups .
-
Step 2 : Introduce the isopropenyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling. Optimize regioselectivity using Lewis acids like AlCl₃ or directing groups .
-
Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and purify intermediates via column chromatography (SiO₂, gradient elution).
- Data Table : Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzylation | BnBr, K₂CO₃, DMF, 80°C | 85 | ≥95% |
| Isopropenylation | Pd(OAc)₂, PPh₃, isopropenylboronic acid, THF | 72 | ≥90% |
Q. How to characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in CDCl₃. Key signals:
- Benzyloxy protons: δ 4.9–5.1 (s, 4H).
- Isopropenyl group: δ 1.8 (s, 3H, CH₃), 5.2–5.4 (m, 2H, CH₂).
- IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and benzyl ether (C-O) at ~1250 cm⁻¹.
- Mass Spectrometry : ESI-MS expected [M+H]⁺ = 406.2. High-resolution MS (HRMS) confirms molecular formula .
Q. What are common impurities, and how can the compound be purified?
- Methodological Answer :
- Impurities : Residual benzyl bromide, deprotected intermediates, or isomerization byproducts (e.g., during isopropenylation).
- Purification :
- Flash Chromatography : Use SiO₂ with hexane:EtOAc (4:1 → 2:1). Monitor fractions via TLC.
- Recrystallization : Dissolve in hot ethanol, cool slowly to −20°C for crystal formation .
- QC Analysis : Validate purity via HPLC (C18 column, MeCN:H₂O 70:30, UV 254 nm) .
Advanced Research Questions
Q. How to optimize regioselective benzylation in the presence of multiple hydroxyl groups?
- Methodological Answer :
- Directing Groups : Temporarily introduce a nitro or acetyl group at position 5 to sterically hinder undesired benzylation. Remove after reaction .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of specific hydroxyl groups.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
Q. What stability challenges arise under varying storage conditions?
- Methodological Answer :
- Hydrolysis Risk : The ester group is prone to hydrolysis in humid environments. Store in anhydrous conditions (desiccator with P₂O₅) at −20°C .
- Light Sensitivity : Benzyl ethers may degrade under UV light. Use amber glass vials and inert atmosphere (N₂ or Ar) for long-term storage .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Q. How to analyze reaction intermediates and byproducts using advanced chromatographic techniques?
- Methodological Answer :
- HPLC-MS : Couple reverse-phase HPLC with ESI-MS to identify low-abundance intermediates. Use a C18 column (MeCN:H₂O + 0.1% formic acid) .
- GC-MS : For volatile byproducts (e.g., benzyl alcohol), employ DB-5MS column (30 m × 0.25 mm) with He carrier gas .
- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities without separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
